{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromo and ethoxy group attached to a phenoxy acetonitrile core. The presence of the aminocarbonyl and carbohydrazonoyl groups further adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-6-ethoxyphenol with acetonitrile in the presence of a base to form the phenoxy acetonitrile intermediate. This intermediate is then reacted with aminocarbonyl and carbohydrazonoyl reagents under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile involves its interaction with specific molecular targets. The aminocarbonyl and carbohydrazonoyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The bromo and ethoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(aminocarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-(aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
- 4-(2-(aminocarbonyl)carbohydrazonoyl)-2-methoxyphenyl 2,4-dichlorobenzoate
Uniqueness
{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and ethoxy groups, along with the aminocarbonyl and carbohydrazonoyl moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13BrN4O3 |
---|---|
Molecular Weight |
341.16g/mol |
IUPAC Name |
[(E)-[3-bromo-4-(cyanomethoxy)-5-ethoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C12H13BrN4O3/c1-2-19-10-6-8(7-16-17-12(15)18)5-9(13)11(10)20-4-3-14/h5-7H,2,4H2,1H3,(H3,15,17,18)/b16-7+ |
InChI Key |
QXITTWLKGZPEQK-FRKPEAEDSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)N)Br)OCC#N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OCC#N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.